3-Methyl-2-benzothiazolone hydrazone

Clinical Chemistry Enzymatic Assays Oxidative Coupling

MBTH delivers 1.5–2× higher molar absorptivity than 4-aminoantipyrine in Trinder's reagent systems, enabling lower detection limits for glucose, cholesterol, and uric acid assays. Its unique oxidative coupling mechanism under neutral conditions forms intensely colored formazan dyes for dual-mode quantification—incompatible with Purpald or DNPH. As an in-situ aldehyde trap in coupled enzyme assays, MBTH prevents product inhibition, a capability unmatched by alternative reagents. For environmental aldehyde monitoring, MBTH-based methods provide comparable accuracy to DNPH with significantly simplified workflows and sub-µM detection. Supplied as hydrochloride monohydrate for optimal aqueous solubility.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
CAS No. 1128-67-2
Cat. No. B073599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-benzothiazolone hydrazone
CAS1128-67-2
Synonyms3-methyl-2-benzothiazolinone hydrazone
3-methyl-2-benzothiazolone hydrazone
3-methyl-2-benzothiazolone hydrazone, monohydrochloride
MBTH
methyl-benzothiazol-2-on-hydrazone
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC1=NN
InChIInChI=1S/C8H9N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3
InChIKeyPHOLIFLKGONSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-benzothiazolone Hydrazone (CAS 1128-67-2): Core Properties and Industrial Positioning for Scientific Procurement


3-Methyl-2-benzothiazolone hydrazone (MBTH; CAS 1128-67-2) is a heterocyclic hydrazone reagent first synthesized by Besthorn in 1910 [1]. Primarily utilized as a chromogenic agent in spectrophotometric and colorimetric assays, MBTH reacts via oxidative coupling with aldehydes and other analytes to form intensely colored formazan or azine derivatives [2][3]. Its principal application lies in the quantitative determination of aldehydes in diverse matrices, including air, water, and biological fluids, and as a hydrogen-donor component in enzymatic Trinder's reagent systems for clinical chemistry [4][5]. The compound is most commonly supplied as the hydrochloride monohydrate salt (CAS 38894-11-0) to enhance aqueous solubility and stability [1].

Why In-Class Chromogenic Reagents Cannot Substitute for 3-Methyl-2-benzothiazolone Hydrazone in Critical Analytical Workflows


Direct substitution of 3-Methyl-2-benzothiazolone hydrazone (MBTH) with other aldehyde-reactive chromogens like Purpald or 2,4-dinitrophenylhydrazine (DNPH) is not analytically equivalent due to fundamental differences in reaction mechanism, kinetic compatibility, and selectivity profiles. MBTH uniquely undergoes a two-step oxidative coupling to form intensely colored formazan dyes, enabling dual-mode quantification and offering a distinct balance of high molar absorptivity and rapid reaction kinetics under neutral conditions [1][2]. This allows its integration into continuous enzymatic assays as an in-situ aldehyde trap, a capability not shared by Purpald or the Nash reagent [1]. Furthermore, while DNPH requires time-consuming derivatization and extraction steps, MBTH-based methods provide comparable accuracy with significantly simplified, faster workflows, directly impacting laboratory throughput and operational cost [3][4]. These mechanistic and practical distinctions mandate reagent-specific method validation and prevent generic interchange.

Quantitative Performance Differentiation: Evidence-Based Comparison of 3-Methyl-2-benzothiazolone Hydrazone vs. Alternatives


Superior Molar Absorptivity in Trinder's Reaction Relative to 4-Aminoantipyrine (4-AA)

In peroxidase-coupled chromogenic systems (Trinder's reaction), MBTH consistently yields a coupled dye with a molar absorptivity 1.5 to 2 times higher than that of the standard comparator, 4-aminoantipyrine (4-AA) [1][2]. This directly translates to higher assay sensitivity and lower detection limits for the same analyte concentration.

Clinical Chemistry Enzymatic Assays Oxidative Coupling

Unmatched Sensitivity for Aldehyde Detection Versus Purpald and Nash Reagent

In a comparative study for the determination of formaldehyde generated by alcohol oxidase, MBTH demonstrated the highest sensitivity among three leading colorimetric reagents [1]. The widely used Nash reagent had the lowest sensitivity. Substituting Purpald for the Nash reagent increased sensitivity 3-fold, while using MBTH increased sensitivity still further beyond Purpald's level.

Aldehyde Quantification Colorimetric Assays Analytical Chemistry

Rapid and Simplified Workflow Versus Cumbersome 2,4-Dinitrophenylhydrazine (DNPH) Method

A direct comparison of HPLC post-column derivatization methods for aldehydes in cloud water found that the MBTH method was consistent in accuracy with the 2,4-dinitrophenylhydrazine (DNPH) method but was significantly faster and less labor-intensive [1]. The DNPH method was described as 'more cumbersome and time consuming'. MBTH enables detection of aldehydes below 1 µM [1].

Environmental Analysis HPLC Sample Preparation

Validated Trace-Level Glutaraldehyde Quantification in Water with Low Detection Limit

An optimized MBTH-based spectrophotometric method for trace glutaraldehyde in water achieved a detection limit of 0.005 mg/L with a wide linear range of 0.005–1.00 mg/L, excellent precision (RSD 0.34%), and high recovery (98.13%) [1]. This demonstrates the reagent's capability for precise, low-concentration analysis in complex aqueous matrices.

Water Quality Testing Trace Analysis Industrial Disinfectants

Differential Selectivity for Pyridoxal and Pyridoxal 5'-Phosphate via pH-Controlled Solubility

MBTH reacts with pyridoxal and pyridoxal 5'-phosphate to form azine derivatives with distinct pH-dependent solubility, enabling their selective determination in mixture [1]. Pyridoxal 5'-phosphate azine is insoluble in acidic pH, while pyridoxal azine is insoluble in neutral/alkaline conditions. This differential solubility allows for sequential, selective quantification without chromatographic separation.

Biochemical Analysis Vitamin B6 Metabolites Selective Quantification

Documented SO2 Interference Artifact Versus Alternative Aldehyde Methods

A side-by-side comparison of aldehyde methods for diesel exhaust analysis revealed a critical negative bias in the MBTH method due to SO2 interference, whereas the chromotropic acid and DNPH methods did not exhibit this specific artifact [1]. This finding is crucial for selecting the appropriate method based on sample matrix composition.

Air Quality Monitoring Method Interference Combustion Emissions

High-Value Application Scenarios Where 3-Methyl-2-benzothiazolone Hydrazone Delivers Proven Performance Advantages


High-Sensitivity Clinical Chemistry Assays Using Trinder's Reagent

MBTH is the optimal hydrogen-donor for developing new or improved enzymatic Trinder's assays where maximizing sensitivity is paramount. As evidenced by its 1.5- to 2-fold higher molar absorptivity compared to 4-AA [1], MBTH enables lower detection limits for analytes such as glucose, cholesterol, and uric acid. This translates to reduced sample volume requirements and improved precision for low-concentration biomarkers, making it a strategic choice for diagnostic kit manufacturers and clinical research laboratories aiming to enhance assay performance.

Continuous Enzymatic Assays Requiring In-Situ Aldehyde Trapping

MBTH's unique ability to react with aldehydes under neutral conditions [2] allows it to function as an in-situ aldehyde trap in coupled enzyme assays, such as those for alcohol oxidase or pectin methylesterase. This prevents product inhibition and enables extended incubation times for enhanced sensitivity, a capability not available with Purpald or Nash reagent. Researchers developing kinetic assays for aldehyde-producing enzymes should procure MBTH to leverage this distinct mechanistic advantage for more robust and sensitive continuous monitoring.

Rapid Environmental Monitoring of Aldehydes via HPLC with Post-Column Derivatization

For environmental laboratories analyzing aldehyde content in water, air, or precipitation, MBTH offers a significant operational advantage over the standard DNPH method. The MBTH-based post-column reaction is faster, less cumbersome, and provides comparable accuracy with detection limits below 1 µM [3]. Procuring MBTH for this application directly reduces sample preparation time and increases laboratory throughput, a key consideration for high-volume environmental monitoring programs and contract analytical services.

Selective Quantification of Vitamin B6 Metabolites (Pyridoxal and Pyridoxal 5'-Phosphate)

MBTH enables a simple, spectrophotometric method for the selective determination of pyridoxal and pyridoxal 5'-phosphate in mixtures, exploiting the differential pH-solubility of their respective azine derivatives [4]. This chromatography-free approach is valuable for nutritional biochemistry studies, pharmaceutical quality control of B6 supplements, and clinical research investigating vitamin B6 metabolism. Laboratories requiring this specific selectivity should procure MBTH as a key reagent for this established, validated method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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